
5-(methoxymethyl)-1H-pyrazol-3-amine
Overview
Description
5-(Methoxymethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methoxymethyl group at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Williamson ether synthesis, where a methoxymethyl halide reacts with the pyrazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is primarily studied for its potential in medicinal chemistry, biology, and pharmacology. Its applications can be categorized into several key areas:
Medicinal Chemistry
5-(Methoxymethyl)-1H-pyrazol-3-amine serves as a building block for synthesizing pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Research indicates that it may act as an enzyme inhibitor, modulating various biological pathways, which is crucial for developing new therapeutic agents.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. The compound exhibits significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values for some common pathogens are as follows:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.50 | 1.00 |
Candida albicans | 0.30 | 0.60 |
These results suggest that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies indicate its potential to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth. Key findings include:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
A549 (Lung) | 12.8 | Inhibition of PI3K/AKT/mTOR pathway |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
Antimicrobial Resistance Study
A recent investigation assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an alternative to traditional antibiotics, particularly for treating infections caused by resistant strains.
Cancer Cell Line Evaluation
A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxymethyl and amino groups can interact with the active sites of these targets, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
5-(Methoxymethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(Methoxymethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 739366-03-1
The compound features a pyrazole ring, which is known for its diverse biological activities, and a methoxymethyl group that can influence its solubility and reactivity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of pyrazole compounds indicated that this specific compound showed notable activity against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against Staphylococcus aureus suggests its potential use in treating infections caused by this pathogen, which is known for its resistance to many antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. A recent study evaluated its efficacy against common fungal pathogens.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 50 µg/mL |
Aspergillus niger | 100 µg/mL |
This data indicates that the compound may be a promising candidate for developing antifungal agents, particularly in treating Candida infections .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
These findings suggest that the compound may act as a potential lead for developing new anticancer therapies .
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-(methoxymethyl)-1H-pyrazol-3-amine and its derivatives?
The synthesis typically involves cyclization, functionalization, and derivatization steps. For example:
- Cyclization : Ethyl acetoacetate and substituted hydrazines react under reflux to form the pyrazole core.
- Methoxymethyl Introduction : Methoxymethyl groups are introduced via nucleophilic substitution or alkylation, often using methoxymethyl chloride or similar reagents in dichloromethane with triethylamine as a base .
- Derivatization : Acylation with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) under controlled conditions (0–5°C, followed by room-temperature stirring) yields functionalized derivatives. Purification via silica gel chromatography (hexane:ethyl acetate) ensures high purity .
Key Data :
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | Ethyl acetoacetate, hydrazine, EtOH, reflux | 65–85 | |
Acylation | Acid chloride, triethylamine, DCM | 70–90 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, methoxymethyl protons appear at δ 3.3–3.5 ppm (singlet), while pyrazole NH resonates at δ 10.5–11.5 ppm .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 437.41 for a nitro-substituted derivative) .
- IR Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1683 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound derivatives?
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Optimization : Use tetrahydrofuran (THF) instead of dichloromethane for better solubility of polar intermediates.
- Reaction Monitoring : Employ HPLC or in-situ IR to track reaction progress and minimize side products .
Example Optimization : Switching to THF increased acylation yield from 75% to 88% in a derivative synthesis .
Q. How should researchers address contradictions in NMR data for pyrazole-amine derivatives?
- Solvent Effects : Deuterated solvents (e.g., CDCl vs. DMSO-d) can shift NH proton signals. Verify assignments using 2D NMR (e.g., HSQC).
- Tautomerism : Pyrazole NH protons may exhibit dynamic exchange, broadening peaks. Use variable-temperature NMR to resolve splitting .
Case Study : A derivative showed δ 10.51 ppm for NH in CDCl but δ 10.89 ppm in DMSO-d due to hydrogen bonding differences .
Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound derivatives?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution.
- Time-Kill Studies : Monitor bactericidal effects over 24 hours.
- Structure-Activity Relationship (SAR) : Correlate substituents (e.g., electron-withdrawing nitro groups) with potency. Derivatives with 3,5-dinitrobenzamide moieties showed MIC values of 8 µg/mL against S. aureus .
SAR Table :
Derivative | R Group | MIC (µg/mL) |
---|---|---|
9a | 3,5-Dinitrobenzamide | 8 |
9b | 3-Methoxybenzamide | 32 |
9h | Benzamide | >64 |
Q. Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- pH Range : Test pH 2–10 using buffer solutions (e.g., HCl/NaOH).
- Analytical Tools : Monitor degradation via HPLC at 254 nm.
- Kinetics : Calculate half-life () using first-order decay models.
- Key Finding : The compound is stable at pH 7 but degrades rapidly at pH <3 due to protonation of the pyrazole NH .
Q. What strategies mitigate challenges in purifying this compound derivatives?
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) for polar derivatives.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-melting-point compounds.
- HPLC Prep-Scale : Apply reverse-phase C18 columns for challenging separations .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity for structurally similar derivatives?
- Meta-Analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).
- Crystallography : Determine 3D structures to identify conformational impacts on activity.
- Example : A derivative with a 4-methoxybenzyl group showed variable activity due to rotamer flexibility in the benzyl moiety .
Properties
IUPAC Name |
5-(methoxymethyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-9-3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNIDGPEBLDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291321 | |
Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-03-1 | |
Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739366-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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